4-Hydroxyquinoline-8-carboxylic acid
Overview
Description
4-Hydroxyquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 4th position and a carboxylic acid group at the 8th position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 4-Hydroxyquinoline-8-carboxylic acid is the bacterial protein biosynthesis machinery, specifically the elongation factor Tu (EF-Tu) . EF-Tu plays a crucial role in protein synthesis, and its inhibition disrupts this essential cellular process .
Mode of Action
This compound interacts with its target, EF-Tu, by binding to it, which inhibits the protein’s function . This interaction results in the disruption of bacterial protein biosynthesis, leading to the inhibition of bacterial growth .
Biochemical Pathways
This compound affects the protein synthesis pathway in bacteria. By inhibiting EF-Tu, it disrupts the elongation phase of protein synthesis . The downstream effects of this disruption include the cessation of bacterial growth and potential bacterial death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis in bacteria. By inhibiting EF-Tu, this compound prevents the proper formation of proteins, which are essential for bacterial growth and survival . This leads to the inhibition of bacterial growth, and potentially, bacterial death .
Biochemical Analysis
Biochemical Properties
4-Hydroxyquinoline-8-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to chelate metal ions. This property makes it an effective inhibitor of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. For instance, this compound has been shown to inhibit 2-oxoglutarate-dependent dioxygenases, a family of enzymes involved in various biological processes, including DNA repair and histone demethylation . The compound interacts with these enzymes by binding to the metal ion at the active site, thereby preventing the enzyme from catalyzing its reaction.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. At the molecular level, the compound exerts its effects primarily through metal ion chelation and enzyme inhibition. By binding to metal ions, this compound can disrupt the function of metalloenzymes, leading to the inhibition of their catalytic activity . This inhibition can result in downstream effects on cellular processes, such as DNA repair and gene expression. Additionally, the compound can interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as inhibition of tumor growth and antimicrobial activity . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to chelate essential metal ions, leading to disruptions in metal homeostasis and enzyme function. Therefore, careful consideration of dosage is crucial for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can have different biological activities and can further interact with other metabolic pathways. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on DNA repair and metabolic processes . Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its activity and function. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-8-carboxylic acid typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another method involves the use of β-ketoesters and aniline derivatives under suitable reaction conditions to form 4-hydroxy quinolines through a Schiff base intermediate .
Industrial Production Methods: Industrial production methods for quinoline derivatives often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to provide efficient and environmentally friendly synthesis routes .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
4-Hydroxyquinoline-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Acts as a chelating agent for metal ions, useful in studying metalloproteins.
Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in the development of fluorescent probes for detecting water in aprotic organic solvents.
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar structure but lacks the carboxylic acid group at the 8th position.
4-Hydroxyquinoline: Lacks the carboxylic acid group at the 8th position.
Quinoline-2-carboxylic acid: Lacks the hydroxyl group at the 4th position.
Uniqueness: 4-Hydroxyquinoline-8-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
4-oxo-1H-quinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZGTHSCSFZZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677847 | |
Record name | 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386207-63-2 | |
Record name | 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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